N,N-dimethyl-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRWJMZZHDOBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454143 | |
| Record name | N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-47-8 | |
| Record name | N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for N,n Dimethyl 1h Pyrrole 2 Carboxamide and Its Analogues
Foundational and Evolving Approaches to Pyrrole (B145914) Carboxamide Synthesis
The construction of the pyrrole ring is the cornerstone of synthesizing N,N-dimethyl-1H-pyrrole-2-carboxamide and its analogs. Several classical named reactions have been adapted for this purpose, each offering a unique pathway to the desired heterocyclic core.
Paal-Knorr Condensation and its Adaptations for Pyrrole Carboxamide Formation
The Paal-Knorr synthesis is a widely recognized method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.govorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments may favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr reaction has been demonstrated in the synthesis of diverse libraries of pyrrole derivatives.
Adaptations of this method have been successfully employed to generate pyrrole-2-carboxamides. For instance, a microwave-assisted Paal-Knorr cyclization has been utilized to synthesize a set of tricyclic pyrrole-2-carboxamides. nih.gov This approach highlights the integration of modern techniques to enhance the efficiency of classical reactions. The general procedure involves reacting a 1,4-diketone with a primary amine, often in the presence of a weak acid like acetic acid, to facilitate the cyclization and dehydration steps leading to the pyrrole ring.
A notable application of this methodology is in the solution-phase synthesis of a discovery library of 178 tricyclic pyrrole-2-carboxamides. nih.gov This work combined a Pauson-Khand, Stetter, and a microwave-assisted Paal-Knorr reaction sequence to build a complex molecular scaffold. nih.gov The final Paal-Knorr step involved the cyclization of a 1,4-diketone precursor with various primary amines to introduce diversity into the final products. nih.gov While this example produces more complex structures than this compound, it demonstrates the utility of the Paal-Knorr reaction in forming the core pyrrole-2-carboxamide structure.
| Reactants | Conditions | Product | Yield (%) |
| 1,4-Diketone Precursor, Primary Amine | Microwave irradiation, Acetic acid, Ethanol | Tricyclic pyrrole-2-carboxamide | Average 53% for a library of 178 compounds |
Hantzsch Pyrrole Synthesis in the Context of Carboxamide Derivatization
The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction provides a direct route to substituted pyrroles. researchgate.net The mechanism initiates with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org
While less commonly cited for the direct synthesis of this compound, the Hantzsch synthesis can be adapted to produce pyrrole-3-carboxamide derivatives. For example, a solid-phase synthesis approach has been developed where a polymer-bound enaminone undergoes a Hantzsch reaction with an α-bromoketone to yield pyrroles, which upon cleavage, result in pyrrole-3-carboxamides. Although this yields a different regioisomer, it illustrates the potential for incorporating an amide functionality using this method.
Innovations in the Hantzsch synthesis include the use of non-conventional conditions, such as high-speed vibration milling, to perform the reaction under solvent-free conditions. This has been shown to be effective for a one-pot process starting from ketones, primary amines, and β-dicarbonyl compounds, which are converted in situ to α-iodoketones before the Hantzsch condensation.
| Reactants | Conditions | Product |
| β-Ketoester, Primary Amine, α-Haloketone | Typically in a solvent with a base or acid catalyst | Substituted Pyrrole |
| Acetoacetamide, Butylamine, Phenacyl iodide | High-Speed Vibration Milling (HSVM), solvent-free | 1-Butyl-2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide |
Knorr Pyrrole Synthesis and Related Annulation Reactions
The Knorr pyrrole synthesis is a fundamental reaction for preparing substituted pyrroles from α-amino-ketones and compounds with an electron-withdrawing group alpha to a carbonyl group, such as β-ketoesters. wikipedia.org A key feature of this synthesis is the in situ preparation of the α-amino-ketone, often from an oxime precursor, due to its instability. wikipedia.org
The Knorr synthesis has been extended to produce various pyrrole derivatives, including those with ester functionalities that can be later converted to carboxamides. For instance, the use of N,N-dialkyl acetoacetamides in the Knorr synthesis can directly lead to the formation of N,N-dialkyl pyrrole-2- and/or 4-carboxamides. This demonstrates the direct applicability of this method for obtaining the target functional group.
A catalytic version of the Knorr pyrrole synthesis has been developed, which involves the dehydrogenative coupling of 1,2-amino alcohols with keto esters mediated by a manganese catalyst. organic-chemistry.org This modern adaptation provides a more atom-economical route to highly functionalized pyrroles.
| Reactants | Conditions | Product |
| α-Amino-ketone, β-Ketoester | Zinc, Acetic Acid | Substituted Pyrrole-2,4-dicarboxylate |
| N,N-Dialkyl Acetoacetamide, α-Amino-ketone | Zinc, Acetic Acid | N,N-Dialkyl Pyrrole-2- and/or 4-carboxamide |
Cycloaddition Reactions in the Construction of Pyrrole Rings
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like pyrroles. One of the most prominent examples is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with electron-deficient olefins. nih.gov
This methodology has been applied to the synthesis of various pyrrole carboxamide derivatives. For instance, the reaction of TosMIC with acrylic acid pyrrolidide can generate pyrrole-3-carboxamides. nih.gov In a multi-step synthesis, diethyl maleate (B1232345) was reacted with TosMIC to form a 3,4-dicarbethoxy-substituted pyrrole, which was then further elaborated to a pyrrole carboxamide compound. mdpi.com
Another approach involves a one-pot synthesis of pyrrole-2-carboxamides from chalcones and glycine (B1666218) amides. acs.orgnih.gov This method relies on an electrocyclic ring closure of an intermediate formed from the initial reaction, followed by oxidation to the aromatic pyrrole. acs.org A copper-mediated version of this one-pot procedure has been shown to be effective, yielding pyrrole-2-carboxamides in moderate yields. acs.org
| Reactants | Conditions | Product | Yield (%) |
| Chalcone, 2-Amino-N,N-dimethylacetamide hydrochloride, Cu(OAc)2 | Pyridine, Microwave irradiation | N,N-Dimethyl-3,5-diphenyl-1H-pyrrole-2-carboxamide | Moderate |
| Diethyl maleate, TosMIC | Base | 3,4-Dicarbethoxy-substituted pyrrole | Not specified |
Transition Metal-Catalyzed Cyclization and Coupling Reactions for Pyrrole Carboxamides
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient routes to pyrroles. Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze cyclization and coupling reactions that form the pyrrole ring.
A notable example is the copper-assisted cycloisomerization of alkynyl imines, which provides an efficient route to polysubstituted pyrroles. Another strategy involves the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles to prepare a variety of N-H pyrroles with high regioselectivity. mit.edu
The synthesis of pyrrole-2-carboxamides can also be achieved through palladium-catalyzed processes. For example, a Pd(TFA)2-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been reported for the one-pot synthesis of pyrroles. While not directly yielding this compound, these methods establish the pyrrole core which can then be functionalized.
A more direct approach involves the synthesis of pyrrole Weinreb amides (N-methoxy-N-methyl pyrrole-2-carboxamides) via a Barton-Zard pyrrole synthesis. nih.govnih.gov These Weinreb amides are valuable intermediates that can be converted to various functional groups, including N,N-dimethyl carboxamides, through reaction with the appropriate amine.
| Reactants | Conditions | Product |
| Enynes, Nitriles | Copper-hydride (CuH) catalyst | Polysubstituted N-H pyrroles |
| α-Alkenyl-dicarbonyl compounds, Primary amines | Pd(TFA)2 catalyst, O2 | Highly substituted pyrroles |
| N-methoxy-N-methyl-2-isocyanoacetamide, α-Nitroalkenes | Base | N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides) |
Innovations in Pyrrole Carboxamide Synthesis
Recent advancements in synthetic methodology have focused on developing more direct, efficient, and environmentally friendly routes to pyrrole carboxamides. A significant innovation is the non-traditional oxidative amidation of pyrrole carboxaldehydes.
This method provides a straightforward synthesis of primary, secondary, and tertiary pyrrole carboxamides from readily available pyrrole-2-carboxaldehyde and formamides or amines. rsc.org The reaction is catalyzed by catalytic amounts of nBu4NI with TBHP as the oxidant under mild conditions. rsc.org This approach is particularly valuable as it allows for the late-stage introduction of the carboxamide functionality. A key finding from mechanistic studies is the involvement of pyrrole acyl radicals, a departure from traditional ionic amidation pathways. rsc.org This radical-based strategy has been successfully applied to the synthesis of a drug-like compound, showcasing its practical utility. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Product | Yield (%) |
| Pyrrole-2-carboxaldehyde | Dimethylformamide | nBu4NI / TBHP | This compound | Good to Excellent |
| Pyrrole-2-carboxaldehyde | Various Amines | nBu4NI / TBHP | Corresponding Pyrrole Carboxamides | Good to Excellent |
This innovative oxidative amidation method represents a significant step forward in the synthesis of this compound and its analogs, offering an operationally simple and efficient alternative to traditional multi-step sequences.
Continuous Flow Chemistry for High-Efficiency Pyrrole Carboxamide Production
Continuous flow chemistry, utilizing microreactors or tubular flow reactors, has emerged as a powerful technology for the high-efficiency production of pyrrole derivatives. nih.gov This methodology offers superior control over reaction parameters like temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. researchgate.net
A notable application is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which are direct precursors to carboxamides. stackexchange.comuobaghdad.edu.iq In one example, a Hantzsch pyrrole synthesis was adapted to a flow process, reacting β-ketoesters, primary amines, and α-haloketones in a heated microreactor. uobaghdad.edu.iq This method allows for the rapid generation of functionalized pyrroles, which can then be converted to carboxamides in a subsequent continuous step. stackexchange.com The key advantages of this approach include:
High Efficiency and Throughput: Flow systems can operate continuously, producing larger quantities of product in a shorter time compared to batch reactions. For instance, gram-scale quantities of pyrrole carboxylic acid have been synthesized in a few hours. uobaghdad.edu.iq
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov
Integration of Steps: Multistep syntheses can be "telescoped" into a single, uninterrupted sequence, eliminating the need for isolation and purification of intermediates. nih.govstackexchange.com This has been demonstrated in the synthesis of pyrrole-3-carboxamides directly from commercially available starting materials in one continuous process. stackexchange.comresearchgate.net
Research has shown that solid acid catalysts, such as Amberlyst-15, can be effectively used in continuous flow systems for Paal-Knorr pyrrole synthesis, offering high yields (80-92%) and excellent reproducibility with minimal catalyst degradation over numerous cycles. researchgate.net This approach further enhances the green credentials of the synthesis by replacing homogeneous mineral acids with a recyclable solid catalyst. researchgate.net
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours researchgate.netresearchgate.net |
| Scalability | Often challenging, requires larger vessels | Easier to scale by extending operation time pearson.com |
| Process Control | Difficult to maintain homogeneity and precise temperature | Precise control over temperature, pressure, and mixing nih.gov |
| Safety | Higher risk with large volumes and exotherms | Enhanced safety due to small reactor volumes researchgate.net |
Microwave-Assisted Organic Synthesis of Pyrrole Carboxamides for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide variety of chemical reactions, including the synthesis of pyrrole carboxamides. quora.comumich.edu By using microwave irradiation, chemical transformations can be achieved in a fraction of the time required by conventional heating methods, often with improved yields and purity. quora.com
The primary mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. onlineorganicchemistrytutor.com This localized heating can dramatically increase reaction rates.
Drastic Reduction in Reaction Time: Reactions that took several hours under conventional heating were completed in minutes using a microwave reactor. quora.com
Increased Yields: MAOS often leads to higher isolated yields of the desired product due to reduced side reactions and decomposition that can occur with prolonged heating. quora.com
Facilitated Library Synthesis: The speed and efficiency of microwave synthesis make it an ideal platform for rapidly producing a large number of analogues for structure-activity relationship (SAR) studies. quora.comquora.com
| Method | Typical Reaction Time | Relative Yield | Key Advantage |
|---|---|---|---|
| Conventional Heating (Oil Bath) | Hours | Good | Standard laboratory setup |
| Microwave Irradiation | Minutes | Higher | Rapid reaction kinetics, high efficiency umich.edu |
Green Chemistry Principles and Sustainable Synthetic Routes for Pyrrole Carboxamides
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of pyrrole carboxamides is increasingly being viewed through this lens, with a focus on developing more sustainable routes. vedantu.comresearchgate.net
Key green chemistry strategies applied to pyrrole synthesis include:
Use of Greener Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green alternatives involve using water, ethanol, or even performing reactions under solvent-free conditions. vedantu.com For example, an uncatalyzed Paal-Knorr condensation to produce N-substituted pyrroles has been successfully carried out in water at elevated temperatures. quora.com
Catalysis: The use of catalysts, particularly heterogeneous and recyclable ones, is a cornerstone of green chemistry. youtube.com As mentioned, solid acid catalysts like Amberlyst-15 can replace corrosive mineral acids in pyrrole synthesis. researchgate.net
Energy Efficiency: Methodologies like microwave-assisted synthesis are considered greener as they are more energy-efficient, providing rapid heating directly to the reaction mixture, unlike the less efficient heat transfer of an oil bath. youtube.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multicomponent reactions, which combine three or more reactants in a single step to form a product, are excellent examples of atom-economical processes for building complex pyrrole structures. youtube.com
A sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported using 3-hydroxy-2-pyrones, which can be derived from renewable sources, reacting with primary amines. numberanalytics.com These reactions can be performed under mild, solvent-free conditions or in aqueous solutions, offering a greener pathway to important pyrrole intermediates. numberanalytics.com
Functionalization Strategies of the Pyrrole Carboxamide Scaffold
Further modification of the pyrrole carboxamide core is essential for creating diverse chemical entities. Electrophilic aromatic substitution is a primary method for introducing new functional groups onto the pyrrole ring.
Electrophilic Aromatic Substitution Reactions on Pyrrole Carboxamides
Pyrrole is a π-excessive aromatic heterocycle, meaning the five-membered ring has six π-electrons delocalized over five atoms. uobaghdad.edu.iq The nitrogen atom's lone pair participates in the aromatic system, significantly increasing the ring's electron density and making it much more reactive towards electrophiles than benzene. quora.comtestbook.com
However, the presence of an electron-withdrawing group, such as the N,N-dimethylcarboxamide group at the C2 position, deactivates the pyrrole ring to some extent. The carbonyl group withdraws electron density from the ring via resonance and inductive effects, making it less nucleophilic. sci-hub.se Despite this deactivation, the pyrrole ring generally remains reactive enough to undergo substitution under relatively mild conditions. The substitution pattern is governed by the directing effects of the existing carboxamide group and the inherent reactivity of the pyrrole nucleus.
Regioselectivity and Positional Selectivity in Pyrrole Substitution (α vs. β)
In an unsubstituted pyrrole molecule, electrophilic attack occurs preferentially at the α-position (C2 or C5) over the β-position (C3 or C4). testbook.comresearchgate.net This preference is due to the greater stability of the carbocation intermediate (the σ-complex or Wheland intermediate) formed during α-attack. The positive charge in the intermediate from α-attack can be delocalized over three atoms, including the nitrogen, via three resonance structures. In contrast, the intermediate from β-attack is less stable, with the charge delocalized over only two carbon atoms and described by only two resonance structures. stackexchange.com
When the C2 position is already occupied by the carboxamide group, as in this compound, the incoming electrophile will be directed to the remaining open positions. The electron-withdrawing nature of the 2-carboxamide (B11827560) group deactivates the adjacent C3 position and the N1 position. Therefore, electrophilic substitution is most likely to occur at the C4 or C5 positions.
Attack at C5: This position is electronically favored as it is para-like to the carboxamide group and is an α-position of the pyrrole ring.
Attack at C4: This position is meta-like to the carboxamide group and is a β-position of the pyrrole ring.
Generally, substitution on 2-substituted pyrroles with electron-withdrawing groups directs the incoming electrophile to the C4 position. uobaghdad.edu.iq However, the outcome can be influenced by steric factors and the specific reaction conditions.
Role of Nitrogen Protection in Directing Pyrrole Reactivity
The N-H proton of pyrrole is acidic, and the nitrogen can be deprotonated by strong bases. uobaghdad.edu.iq Furthermore, the unprotected pyrrole ring is highly susceptible to polymerization under acidic conditions, which are common for many electrophilic substitution reactions. uobaghdad.edu.iqresearchgate.net
To mitigate these issues and control reactivity, the pyrrole nitrogen is often protected with an electron-withdrawing group. Common protecting groups include sulfonyl groups (e.g., tosyl or benzenesulfonyl) or alkoxycarbonyl groups. researchgate.net
The role of N-protection is multifaceted:
Reduces Reactivity: Electron-withdrawing protecting groups decrease the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed polymerization and other side reactions. This allows for a wider range of reaction conditions to be employed.
Directs Substitution: The protecting group can influence the regioselectivity of electrophilic attack. Large, bulky protecting groups on the nitrogen can sterically hinder attack at the adjacent C2 and C5 positions, potentially favoring substitution at the C3 and C4 positions. vedantu.com
Improves Solubility and Handling: N-protected pyrroles are often more crystalline and easier to handle and purify than their N-H counterparts.
For a 2-carboxamide derivative, N-protection would further deactivate the ring but could provide better control over subsequent functionalization at the C4 or C5 positions by preventing unwanted side reactions.
Oxidative Amidation and Radical-Mediated Pathways in Pyrrole Carboxamide Synthesis
A non-traditional and efficient approach for the synthesis of pyrrole carboxamides, including this compound, involves oxidative amidation. rsc.orgrsc.org This methodology circumvents the need for pre-activated carboxylic acids and instead utilizes pyrrole carboxaldehydes as starting materials. The reaction proceeds by treating a pyrrole carboxaldehyde with a formamide (B127407) (like N,N-dimethylformamide) or an amine in the presence of a catalytic amount of n-tetrabutylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org This method is noted for its operational simplicity, use of inexpensive reagents, and mild reaction conditions, providing good to excellent yields of primary, secondary, and tertiary pyrrole carboxamides. rsc.org
Unlike conventional amidation reactions that follow ionic pathways, mechanistic studies reveal that this transformation involves the formation of 2- or 3-pyrrole acyl radicals. rsc.orgrsc.org The proposed mechanism suggests that the reaction is initiated by the generation of radicals which then participate in the C-N bond formation. This radical-mediated pathway represents a significant departure from standard amide synthesis protocols. rsc.org
The scope of this oxidative amidation has been demonstrated with various substituted pyrrole-2-carboxaldehydes and different amine sources. For instance, the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with N,N-dimethylformamide (DMF) under the standard conditions (nBu₄NI, TBHP, in dichloroethane at 90 °C) yields the corresponding this compound derivative. rsc.org The versatility of the method is further highlighted by its successful application to cyclic secondary amines such as pyrrolidine, piperidine, and morpholine, which all react well to produce the desired pyrrole amides in high yields. rsc.org
| Pyrrole Aldehyde Substrate | Amine Source | Product | Yield (%) |
|---|---|---|---|
| 1H-Pyrrole-2-carboxaldehyde | N,N-Dimethylformamide | This compound | 85 |
| 1-Methyl-1H-pyrrole-2-carboxaldehyde | N,N-Dimethylformamide | N,N,1-Trimethyl-1H-pyrrole-2-carboxamide | 89 |
| 4,5-Dibromo-1H-pyrrole-2-carboxaldehyde | N,N-Dimethylformamide | 4,5-Dibromo-N,N-dimethyl-1H-pyrrole-2-carboxamide | 81 |
| 1H-Pyrrole-2-carboxaldehyde | Pyrrolidine | (1H-Pyrrol-2-yl)(pyrrolidin-1-yl)methanone | 88 |
| 1H-Pyrrole-2-carboxaldehyde | Piperidine | (1H-Pyrrol-2-yl)(piperidin-1-yl)methanone | 92 |
| 1H-Pyrrole-2-carboxaldehyde | Morpholine | (1H-Pyrrol-2-yl)(morpholino)methanone | 90 |
Another synthetic route involves an electrocyclic ring closure followed by an oxidation sequence. nih.govacs.org This one-pot method synthesizes pyrrole-2-carboxylates and -carboxamides from chalcones and glycine amides. The 3,4-dihydro-2H-pyrrole intermediates formed in situ are then oxidized to the corresponding pyrroles using stoichiometric oxidants or catalytically with copper(II) and air. nih.govacs.org The copper-mediated one-pot procedure is effective for producing pyrrole-2-carboxamides from enones and glycine amides, resulting in moderate yields. acs.org
Amide Bond Forming Methodologies Applicable to Pyrrole Carboxamides
The synthesis of pyrrole carboxamides, such as this compound, is most commonly achieved through the formation of an amide bond between a pyrrole carboxylic acid (or its activated derivative) and an amine. A variety of modern coupling reagents and methodologies are applicable to this transformation, addressing challenges associated with the reactivity of heterocyclic compounds. asiaresearchnews.comgoogle.com
One efficient approach for the N-acylation of less reactive nitrogen-containing heterocycles like pyrrole involves a one-pot reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst. asiaresearchnews.com This method facilitates the formation of amide bonds between pyrrole and a carboxylic acid under mild conditions without the need for heat or specialized equipment, achieving high yields for a wide range of substrates. asiaresearchnews.com
Traditional amide coupling agents are also widely employed. The amidation of a carboxylic acid with an amine typically requires a coupling agent to activate the carboxyl group and facilitate the reaction. google.com For pyrrole carboxylic acids, carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used. google.com Another class of effective reagents are phosphonium- and uronium-based coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.org These reagents convert the carboxylic acid into a more reactive species in situ, which then readily reacts with the amine.
A particularly effective coupling agent for the synthesis of pyrrole carboxamides, including intermediates for pharmaceuticals like Sunitinib, is a cyclic alkyltriphosphonate anhydride (B1165640), such as n-propanephosphonic acid anhydride (T3P®). google.comorganic-chemistry.org This reagent is known for its high efficiency, low epimerization in the case of chiral substrates, and broad applicability for coupling various acids and amines, including less nucleophilic anilines. google.comorganic-chemistry.org The reaction is typically carried out in an inert solvent in the presence of a base. google.com
| Reagent Class | Specific Example(s) | Key Features |
|---|---|---|
| Carbodiimides | EDCI, DCC | Widely used, activates carboxylic acid. google.com |
| Phosphonium/Uronium Salts | HBTU, PyBOP | High efficiency, rapid reactions. organic-chemistry.org |
| Phosphonic Anhydrides | T3P® | Low epimerization, robust, high yields. google.comorganic-chemistry.org |
| One-pot Catalyst System | Boc₂O / DMAPO | Mild conditions, high yields for N-acylation of pyrrole itself. asiaresearchnews.com |
The choice of methodology often depends on the specific substrates, the scale of the reaction, and the desired purity of the final product. For instance, the use of T3P® is often favored in industrial settings due to its effectiveness and favorable process characteristics. google.com
Derivatization and Scaffold Modification of this compound
The this compound scaffold serves as a versatile template for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities. nih.govresearchgate.net Derivatization can be targeted at several positions: the pyrrole ring nitrogen (N-1), the carbon atoms of the pyrrole ring (positions 3, 4, and 5), and the N,N-dimethylamide group.
Modification at the N-1 position of the pyrrole ring is a common strategy. For example, replacing the N-H proton with a methyl group can significantly alter the biological activity of the molecule. In a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors, methylation of the pyrrole nitrogen in one analogue led to a roughly 50-fold reduction in potency. nih.gov This suggests that the N-H group may be crucial for activity, potentially acting as a hydrogen bond donor in interactions with biological targets. nih.gov
Substitution on the pyrrole ring at positions 3, 4, and 5 allows for the introduction of a wide array of functional groups to modulate properties like potency, selectivity, and pharmacokinetics. Structure-activity relationship studies have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can greatly improve the anti-tuberculosis activity of certain pyrrole-2-carboxamide series. nih.gov For instance, the introduction of a 2,4-dichlorophenyl group at the 4-position of the pyrrole ring has been shown to be beneficial for activity in some contexts. nih.gov
The amide portion of the molecule also presents opportunities for modification. While the parent compound in this article is an N,N-dimethylamide, analogues can be synthesized with different substituents on the amide nitrogen. SAR studies have revealed that the nature of these substituents is critical. For example, replacing the N,N-dimethyl groups with larger, bulky substituents like an adamantyl group can lead to a more than 100-fold increase in potency in certain inhibitor classes, whereas small groups led to a significant loss of activity. nih.gov Conversely, replacing both the pyrrole and carboxamide hydrogens with methyl groups in a related scaffold resulted in a complete loss of activity, highlighting the importance of hydrogen bonding capabilities at both sites for that particular target. nih.gov
| Modification Site | Modification Example | Observed Impact on Activity |
|---|---|---|
| Pyrrole N-1 | H → CH₃ | ~50-fold decrease in potency |
| Pyrrole C-4 | H → 2,4-Dichlorophenyl | Occupies a key pocket, contributing to binding |
| Amide Nitrogen | Cyclohexyl → Adamantyl | >100-fold increase in potency |
| Amide Nitrogen | Cyclohexyl → Small alkyl/amine groups | Large loss of potency |
| Pyrrole N-1 and Amide N-H | Both H → CH₃ | Complete loss of activity |
These examples demonstrate that the this compound scaffold can be systematically modified at multiple positions, and that even small structural changes can have profound effects on the molecule's biological profile.
Computational Chemistry and Theoretical Investigations of N,n Dimethyl 1h Pyrrole 2 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. For pyrrole (B145914) derivatives, DFT has been employed to validate structures and analyze charge transfer within the molecules. researchgate.net
Quantum chemical calculations using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), are standard for structural validation. researchgate.net Such studies can determine key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's electronic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov For related compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, this gap was calculated to be approximately 4.458 eV, indicating significant electronic stability. nih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites that are prone to electrophilic or nucleophilic attack. tandfonline.comresearchgate.net
Conformational Analysis and Stability Studies via DFT
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. DFT calculations are instrumental in performing conformational analysis to identify the most stable arrangements of atoms in a molecule. For flexible molecules like pyrrole carboxamides, which have rotatable bonds, multiple low-energy conformations (rotamers) can exist.
Studies on related 2-acylpyrroles show that they can exist in stable syn and anti rotameric forms, where the carbonyl group is oriented on the same or opposite side of the pyrrole N-H group, respectively. researchgate.net The relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. For N,N-dimethyl-1H-pyrrole-2-carboxamide, DFT would be used to rotate the carboxamide group relative to the pyrrole ring to map the potential energy surface and identify the global minimum energy conformer. tandfonline.com The stability of different conformers can also be influenced by the solvent, an effect that can be modeled using computational methods like the Solvation Model Density (SMD). nih.gov
Prediction and Interpretation of Spectroscopic Properties from First Principles
DFT calculations provide a powerful means to predict and interpret spectroscopic data, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies, researchers can assign the peaks observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. tandfonline.comnih.gov The accuracy of these predictions allows for the structural confirmation of synthesized compounds. researchgate.netnih.gov
Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations help to understand the nature of the electronic transitions, often involving promotions of electrons from the HOMO to the LUMO. researchgate.net For example, TD-DFT has been successfully used to assign the electronic transitions observed in various thiazolo[3,2-a]pyridine derivatives. researchgate.net This predictive capability is crucial for understanding the photophysical properties of this compound and its potential use in applications like organic electronics.
Mechanistic Insights into Pyrrole Carboxamide Reactions through Computational Approaches
Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. It allows for the calculation of transition state structures and activation energies, providing a detailed picture of the reaction pathway. For pyrrole carboxamides, this can include investigating their synthesis or their interactions with biological targets.
While specific mechanistic studies on this compound are not widely available, research on related systems highlights the potential of this approach. For instance, computational studies have explored the mechanisms of pyrrole chlorination. researchgate.net A non-traditional synthesis of pyrrole carboxamides from pyrrole carboxaldehyde has been reported, with mechanistic studies suggesting the involvement of pyrrole acyl radicals, a departure from typical ionic amidation reactions. rsc.org DFT calculations would be essential to map the potential energy surface for such radical reactions, identify the key intermediates and transition states, and rationalize the observed product distributions. This knowledge is fundamental for optimizing existing synthetic routes and designing new, more efficient ones. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations for Elucidating Dynamic Behavior and Conformational Transitions
While DFT provides a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational transitions, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane.
For analogues of this compound, MD simulations have been used to explore the stability of ligand-protein complexes predicted by molecular docking. nih.govrsc.org These simulations can confirm whether key interactions, like hydrogen bonds, are maintained over time. tandfonline.com In the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as enzyme inhibitors, MD simulations helped to explore the binding modes of newly designed molecules and confirmed the crucial role of specific amino acid residues in stabilizing the inhibitor. rsc.orgpreprints.org Such simulations are critical for validating docking results and gaining a more realistic understanding of the binding process at a molecular level.
Molecular Docking for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. vlifesciences.com This method is central to drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.
For the pyrrole carboxamide scaffold, molecular docking has been extensively used to predict binding interactions with various biological targets. For example, docking studies on 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues revealed their potential to inhibit fungal enzymes by binding within an access channel, suggesting a mechanism for their antifungal properties. mdpi.com In other studies, pyrrole derivatives have been docked into the active sites of targets like enoyl ACP reductase and dihydrofolate reductase for antitubercular activity, and against EGFR and CDK2 for anticancer applications. nih.govnih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov
The following table summarizes representative docking scores for pyrrole carboxamide analogues against various protein targets, illustrating the utility of this method in predicting biological activity.
| Compound Class | Protein Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyridopyrrolopyrimidine-2-carboxamides | SARS-CoV-2 Mpro | - | -10.07 | Met165 | nih.gov |
| Pyrrole-2,3-dicarboxylate derivatives | Topoisomerase-II | - | - | Met782, Val785, Asn786 | researchgate.net |
| N'-(phenoxyacetyl)-4-(pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase | 2NSD | - | TYR158 | nih.gov |
| Fused 1H-pyrroles | EGFR | 4HJO | High Affinity | - | nih.gov |
| Fused 1H-pyrroles | CDK-2 | 6GUH | High Affinity | - | nih.gov |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Pyrrole Carboxamide Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced properties.
For classes of compounds that include the pyrrole carboxamide motif, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For instance, 3D-QSAR models were developed for a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. nih.govresearchgate.net These models demonstrated good predictive power and the resulting contour maps provided theoretical guidance for designing new inhibitors with improved activity. nih.govrsc.org The models highlight which regions around the molecular scaffold require bulky, electron-donating, or hydrogen-bonding groups to enhance biological activity.
Similarly, a field-based QSAR (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as COX-1 and COX-2 inhibitors. nih.gov The analysis of contour maps from this study provided critical information on how different structural modifications would impact the anti-inflammatory activity of the compounds. nih.gov These studies underscore the power of QSAR/QSPR in optimizing the pyrrole carboxamide scaffold for specific therapeutic applications.
Applications and Advanced Research Directions Involving N,n Dimethyl 1h Pyrrole 2 Carboxamide and Pyrrole Carboxamides
Pyrrole (B145914) Carboxamides as Ligands in Catalysis
Pyrrole carboxamides have emerged as versatile ligands in the field of catalysis, particularly in the design of transition metal complexes for various organic transformations. Their structural features, including the pyrrole ring and the carboxamide group, allow for effective coordination with metal centers and modulation of the electronic and steric properties of the resulting catalysts.
The design and synthesis of pyrrole carboxamide ligands are crucial for developing efficient transition metal catalysts. The synthesis often involves the condensation of pyrrole-2-carboxaldehyde with an appropriate amine, followed by further modifications to introduce desired functionalities. For instance, Schiff base ligands can be prepared by reacting pyrrole-2-carboxaldehyde with amino acids like leucine. These ligands can then be complexed with various transition metals such as copper(II), cobalt(II), nickel(II), manganese(II), and zinc(II).
The structural diversity of these ligands can be achieved by varying the substituents on the pyrrole ring and the amine component of the carboxamide. This modularity allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. For example, introducing electron-withdrawing or electron-donating groups on the ligand framework can significantly impact the performance of the catalyst.
A notable example is the synthesis of two square-planar Co(III) complexes with a N4 coordination sphere created by two different pyrrole carboxamide ligands. These complexes have been characterized and utilized as catalysts in chemical reactions.
Transition metal complexes of pyrrole carboxamides have demonstrated significant catalytic activity in a variety of organic transformations, with a particular focus on nitro reduction reactions. The reduction of nitro compounds is an important industrial process for the synthesis of amines, which are key intermediates in the production of pharmaceuticals, dyes, and agrochemicals.
Cobalt(III) complexes supported by pyrrole carboxamide ligands have been shown to be effective catalysts for the hydrazine-mediated reduction of aromatic, heterocyclic, and aliphatic nitro substrates. The catalytic efficiency of these complexes is influenced by the electronic nature of the substituents on the pyrrole carboxamide ligand. For instance, a Co(III) complex with electron-withdrawing chloro substituents on the ligand exhibited superior catalytic activity compared to a complex with electron-donating methyl groups.
The table below summarizes the catalytic activity of two different Cobalt(III)-pyrrole carboxamide complexes in the reduction of various nitroarenes.
| Entry | Nitroarene | Catalyst with -Cl substituents (Conversion %) | Catalyst with -CH3 substituents (Conversion %) |
| 1 | Nitrobenzene | 98 | 65 |
| 2 | 4-Nitrotoluene | 97 | 62 |
| 3 | 4-Nitroanisole | 96 | 60 |
| 4 | 4-Chloronitrobenzene | 99 | 70 |
| 5 | 1-Nitronaphthalene | 95 | 58 |
Reaction conditions: Nitroarene (1 mmol), Hydrazine hydrate (B1144303) (3 mmol), Catalyst (0.01 mmol), in Ethanol (5 mL) at 80°C for 6 h.
Understanding the mechanism of catalytic cycles is fundamental for the rational design of more efficient catalysts. Mechanistic studies on the nitro reduction reactions catalyzed by cobalt complexes of pyrrole carboxamides have provided valuable insights into the reaction pathway.
Binding studies have revealed that the square-planar Co(III) complexes can bind two equivalents of the substrate. The catalytic cycle is proposed to involve a Co(III)-Co(II) redox process. The reaction is initiated by the reduction of the Co(III) precatalyst to the active Co(II) species by hydrazine. This Co(II) species then coordinates with the nitro substrate, followed by a series of electron and proton transfer steps, ultimately leading to the formation of the corresponding amine and regeneration of the Co(III) catalyst.
Key steps in the proposed catalytic cycle include:
Activation of the Precatalyst: Reduction of Co(III) to Co(II) by the reducing agent (e.g., hydrazine).
Substrate Binding: Coordination of the nitro compound to the active Co(II) center.
Redox Reactions: Stepwise reduction of the nitro group involving electron transfer from the cobalt center.
Product Release and Catalyst Regeneration: Release of the amine product and re-oxidation of Co(II) to Co(III).
These mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and spectroscopy, along with computational methods like Density Functional Theory (DFT) calculations, to elucidate the intricate details of the catalytic process.
Supramolecular Chemistry of Pyrrole Carboxamide Systems
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Pyrrole carboxamide systems have garnered significant attention in this area due to their ability to form well-defined and functional supramolecular assemblies.
Pyrrole-imidazole polyamides, which are oligopeptides containing N-methylpyrrole and N-methylimidazole carboxamide units, are a prominent class of molecules that can bind to the minor groove of DNA with high affinity and sequence specificity. This recognition is crucial for the development of agents that can regulate gene expression.
The binding mechanism involves the formation of hydrogen bonds between the amide NH groups of the polyamide and the N3 of adenine (B156593) or O2 of thymine (B56734) on the floor of the minor groove. The curvature of the polyamide backbone complements the helical twist of the DNA, allowing for a snug fit. The sequence specificity is determined by the arrangement of pyrrole and imidazole (B134444) units. An antiparallel pair of pyrrole rings recognizes A/T or T/A base pairs, while an imidazole/pyrrole pair targets a G/C base pair.
The following table illustrates the recognition code for pyrrole-imidazole polyamides in the DNA minor groove.
| Polyamide Pair | DNA Base Pair Recognized |
| Pyrrole / Pyrrole | A/T or T/A |
| Imidazole / Pyrrole | G/C |
| Pyrrole / Imidazole | C/G |
This predictable recognition allows for the design of synthetic oligopeptides that can target specific DNA sequences, offering potential applications in diagnostics and therapeutics.
The principles of molecular recognition, which govern the specific binding between a host and a guest molecule, are central to supramolecular chemistry. Pyrrole carboxamide systems have been utilized in the construction of synthetic hosts capable of recognizing and binding specific guest molecules.
The design of these host molecules often incorporates macrocyclic structures containing multiple pyrrole carboxamide units. These macrocycles can create well-defined cavities that are complementary in size, shape, and chemical properties to the intended guest. The binding is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and solvophobic effects.
An example of host-guest chemistry involving pyrrole-containing macrocycles is the complexation of fullerenes by electroactive oligopyrrolic molecular containers. The concave surface of the host macrocycle provides a suitable binding pocket for the convex surface of the fullerene guest.
The study of these host-guest systems provides fundamental insights into the nature of non-covalent interactions and informs the design of more
Pyrrole Carboxamides as Advanced Synthetic Intermediates in Complex Molecule Synthesis
Development of Drug-like Compounds and Advanced Pharmaceutical Intermediates from Pyrrole Carboxamides
Pyrrole carboxamides, including N,N-Dimethyl-1H-pyrrole-2-carboxamide, are significant scaffolds in medicinal chemistry due to their presence in numerous natural products with diverse biological activities. nih.govbiolmolchem.com This has spurred extensive research into synthesizing and developing novel pyrrole carboxamide derivatives as potential therapeutic agents and advanced pharmaceutical intermediates.
The pyrrole-2-carboxamide moiety is a key pharmacophore in many compounds, contributing to a wide range of biological effects, including antibacterial, antiviral, antitumor, and anti-inflammatory activities. nih.govrsc.org The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity to optimize drug-like characteristics. nih.govmdpi.com
Synthesis of Drug-like Scaffolds
A significant focus of research has been the development of efficient synthetic methodologies to create libraries of diverse pyrrole carboxamide derivatives. rsc.org For instance, a solution-phase synthesis has been developed to produce a discovery library of 178 tricyclic pyrrole-2-carboxamides. nih.gov This approach utilized a multi-step reaction sequence, demonstrating the feasibility of generating a wide array of structurally complex molecules for biological screening. nih.gov Such libraries are instrumental in identifying lead compounds for various therapeutic targets.
Therapeutic Applications and Research Findings
Pyrrole carboxamides have shown promise in several therapeutic areas:
Anticancer Agents: Researchers have synthesized novel pyrrole-based carboxamides that exhibit potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer. researchgate.netnih.gov These compounds function as microtubule targeting agents, interfering with the mitotic spindle, which leads to cell cycle arrest and apoptosis. nih.gov For example, certain 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have shown promising anticancer activity against various cell lines in the NCI-60 screen. scitechnol.com
Antibacterial Agents: The pyrrole-2-carboxamide core is a crucial structural component in many compounds with antibacterial properties. nih.gov Derivatives have demonstrated strong activity against both Gram-positive and Gram-negative pathogens. nih.gov For instance, pyrrolamides, which are natural products containing one or more pyrrole-2-carboxamide units, can bind to specific DNA sequences, leading to their antibacterial effects. nih.gov
Enzyme Inhibitors: Pyrrole carboxamide derivatives have been developed as inhibitors for various enzymes implicated in disease. For example, a series of pyrrole-3-carboxamide derivatives have been identified as inhibitors of EZH2 (enhancer of zeste homologue 2), a protein highly expressed in many malignant tumors. rsc.org Additionally, pyrrolopyrazine carboxamide derivatives have been discovered as potent and selective inhibitors of FGFR2/3 (Fibroblast growth factor receptors 2 and 3), which are involved in various cancers. nih.gov
Anti-inflammatory Agents: Certain pyrrole derivatives are known for their anti-inflammatory properties. mdpi.com For example, tolmetin (B1215870) and ketorolac (B1673617) are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that contain a pyrrole scaffold. mdpi.com
Advanced Pharmaceutical Intermediates
The structural features of pyrrole carboxamides make them valuable as advanced pharmaceutical intermediates. nbinno.com Their ability to undergo various chemical transformations allows for the construction of more complex molecular architectures necessary for targeting specific biological pathways. nbinno.com The synthesis of optically pure carboetomidate (B606476) amide, a drug-like compound, further illustrates the utility of pyrrole carboxamides as versatile intermediates. rsc.org
Table of Selected Pyrrole Carboxamide Derivatives and their Biological Activity
| Compound Class | Specific Derivative Example | Biological Activity/Target | Key Findings |
|---|---|---|---|
| Tricyclic Pyrrole-2-Carboxamides | Library of 178 compounds | Discovery library for various biological targets | Demonstrated a synthetic route to generate a diverse chemical space for drug discovery. nih.gov |
| Pyrrole-based Carboxamides | CA-61 and CA-84 | Tubulin polymerization inhibitors (Anticancer) | Showed potent anti-cancer activity by interfering with microtubule networks. researchgate.netnih.gov |
| Pyrrolamides | Congocidine, Distamycin | DNA minor groove binders (Antibacterial, Antiviral, Antitumor) | Exhibit broad biological activities by targeting DNA. nih.gov |
| Pyrrole-3-Carboxamides | DM-01 | EZH2 inhibitor (Anticancer) | Showed powerful inhibition of EZH2 and reduced cellular H3K27me3 levels. rsc.org |
| Pyrrolopyrazine Carboxamides | Compound 10 | FGFR2/3 inhibitor (Anticancer) | Potently inhibited FGFR2 and FGFR3, overcoming common inhibitor-resistance mutations. nih.gov |
Contributions to Material Science and Advanced Functional Materials Research
While the primary focus of research on pyrrole carboxamides has been in the pharmaceutical realm, their unique chemical and physical properties also lend them to applications in material science. The pyrrole ring, being an electron-rich aromatic system, is a fundamental building block for conducting polymers and other functional materials. The carboxamide functional group provides sites for hydrogen bonding and allows for the introduction of various substituents, enabling the tuning of material properties.
Growing interest in pyrrolic compounds for applications in materials science has highlighted the need for selective and efficient synthetic methods to functionalize the pyrrole core. researchgate.net The ability to introduce different functional groups onto the pyrrole ring is crucial for tailoring the electronic, optical, and mechanical properties of the resulting materials. researchgate.net
Research in this area is still emerging, but the potential for this compound and other pyrrole carboxamides in the development of advanced functional materials is significant. The versatility of the pyrrole scaffold, which is prevalent in many biologically active molecules, is now being explored for creating novel materials with tailored functionalities. biolmolchem.comnbinno.com The synthesis of pyrrole derivatives is a key step in developing new materials for a variety of applications. rsc.org
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carboetomidate amide |
| Congocidine |
| Distamycin |
| Tolmetin |
| Ketorolac |
| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propane-2-yl)-N-methyl-1H-pyrrole-2-carboxamide |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate |
| 2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-1-piperidyl]pyridine-4-carboxamide |
| 4,5-dibromo-N-[4-[3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]propylamino]butyl]-1H-pyrrole-2-carboxamide |
| 1-methoxypyrrole-2-carboxamide |
| 4-(2,4-Dichlorophenyl)-N-propyl-1H-pyrrole-2-carboxamide |
Conclusion and Future Research Directions
Recapitulation of Current Research Status and Key Findings for N,N-dimethyl-1H-pyrrole-2-carboxamide and Related Pyrrole (B145914) Carboxamides
The study of this compound and the broader class of pyrrole carboxamides reveals a rich and expanding field of chemical research. The pyrrole ring is a fundamental five-membered aromatic nitrogen-heterocycle that serves as a core structural component in numerous biologically significant compounds, including natural products and synthetic pharmaceuticals. nih.govnih.govnih.gov Pyrrole carboxamides, characterized by a carboxamide group attached to the pyrrole core, are recognized as a key pharmacophore, contributing to a wide spectrum of biological activities. mdpi.com
Research has established that these compounds exhibit significant potential across various therapeutic areas. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai A significant area of research focuses on their efficacy against tuberculosis, with some pyrrole-2-carboxamide derivatives acting as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies have been crucial in this area, revealing that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring can significantly enhance anti-TB activity. nih.gov
Beyond infectious diseases, pyrrole carboxamides have been developed as inhibitors for various protein kinases, which are key targets in oncology and inflammatory diseases. For instance, a novel series of pyrrole-2-carboxamides was identified as inhibitors of p38α MAP kinase. nih.gov Other derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Enhancer of Zeste Homolog 2 (EZH2), both implicated in various cancers. nih.govrsc.org In agriculture, pyrrole carboxamides have been successfully developed as fungicides that inhibit Complex II in the mitochondrial respiratory chain. researchgate.net
The pyrrole carboxamide moiety is also a signature feature in a large family of marine natural products known as pyrrole-imidazole alkaloids (PIAs), which display diverse and interesting biological activities. consensus.apprsc.orgnih.gov The synthesis and study of these complex molecules have driven the development of new chemical methodologies. rsc.org
Table 1: Selected Biological Activities of Pyrrole Carboxamide Derivatives
| Derivative Class | Target / Activity | Therapeutic Area | Key Findings |
|---|---|---|---|
| Pyrrole-2-carboxamides | MmpL3 Inhibition | Anti-tuberculosis | Potent activity against drug-resistant tuberculosis strains; bulky substituents on the carboxamide enhance potency. nih.gov |
| Pyrrole-2-carboxamides | p38α MAP Kinase Inhibition | Anti-inflammatory | A novel series was discovered through virtual screening, showing potential for lead optimization. nih.gov |
| Pyrrolopyrazine Carboxamides | FGFR2/3 Inhibition | Oncology | Identified potent and selective covalent inhibitors that can overcome acquired resistance mutations. nih.gov |
| Pyrrole-3-carboxamides | EZH2 Inhibition | Oncology | Novel derivatives showed significant reduction of cellular H3K27me3 levels in cancer cell lines. rsc.org |
| Heterocyclic Amides | Complex II Inhibition | Agrochemical | Breakthrough in activity and spectrum for fungicides achieved with ortho-substituted heterocyclic amides. researchgate.net |
| Pyrrole-Imidazole Alkaloids | Various | Diverse | Sponge-derived natural products with a broad range of biological activities and complex skeletal diversity. rsc.orgnih.gov |
Identification of Emerging Trends and Unresolved Challenges in Pyrrole Carboxamide Synthesis and Application
The continued interest in pyrrole carboxamides has spurred innovation in their synthesis while also highlighting persistent challenges.
Emerging Trends: An emerging trend in synthesis is the development of novel, more efficient, and operationally simple methods. This includes non-traditional approaches such as oxidative amidation starting from pyrrole carboxaldehydes, which involves the formation of pyrrole acyl radicals. rsc.org One-pot procedures, like those involving an electrocyclization/oxidation sequence from chalcones and glycine (B1666218) derivatives, are gaining traction for constructing polysubstituted pyrrole-2-carboxylates and -carboxamides. acs.org Furthermore, modern synthetic chemistry, including the use of visible-light photoredox catalysis and transition metal catalysis (e.g., Au, Pd, Cu, Rh, Ru), is being increasingly applied to the synthesis of functionalized pyrroles from various precursors like alkynes. nih.gov
In terms of applications, a significant trend is the rational design of highly selective and potent inhibitors for specific biological targets. This structure-guided strategy, often based on crystal structures and pharmacophore models, is exemplified by the development of MmpL3 and FGFR inhibitors. nih.govnih.gov There is also a move towards creating dual-targeting inhibitors to combat drug resistance and improve efficacy. nih.gov The development of covalent inhibitors, which form a permanent bond with their target, represents another key trend, offering the potential for enhanced potency and duration of action. nih.gov
Unresolved Challenges: Despite synthetic advancements, significant challenges remain. The synthesis of complex, polysubstituted pyrroles with controlled regiochemistry continues to be a hurdle. researchgate.netchim.it For instance, while methods like the Van Leusen [3+2] cycloaddition are useful, achieving specific substitution patterns can be difficult. researchgate.net In the context of total synthesis of complex molecules like pyrrole-imidazole alkaloids, introducing the pyrrole carboxamide moiety can be complicated by chemoselectivity issues, requiring the development of specialized synthetic methods. rsc.org
On the application front, acquired drug resistance is a major unresolved challenge. As observed with FGFR inhibitors, cancer cells can develop mutations that render the drugs ineffective, necessitating the design of next-generation inhibitors that can overcome these resistance mechanisms. nih.gov Optimizing the "drug-like" properties of these compounds—such as aqueous solubility, metabolic stability, and oral bioavailability—remains a critical and often difficult task. nih.gov For many pyrrole carboxamides, a deeper understanding of their precise mechanism of action and potential off-target effects is still required to fully translate their biological activity into safe and effective therapeutic agents. nih.gov
Prospective Areas for Future Academic Inquiry and Interdisciplinary Research Related to this compound
The foundation of knowledge surrounding this compound and its analogues opens up numerous avenues for future investigation.
Prospective Areas for Future Academic Inquiry: Future academic research will likely focus on several key areas. A primary direction is the continued exploration of the vast chemical space of pyrrole carboxamides. This involves the design and synthesis of novel derivatives with diverse substitution patterns to probe new biological activities and refine existing ones. Deeper and more systematic structure-activity relationship (SAR) studies are needed to guide the optimization of lead compounds. nih.govnih.gov
There is also a significant opportunity in the development of new synthetic methodologies. Research into more sustainable and "green" synthetic routes, catalytic processes, and methods that allow for late-stage functionalization of the pyrrole core would be highly valuable. nih.govrsc.org Such advancements would facilitate the creation of diverse compound libraries for high-throughput screening. Furthermore, detailed mechanistic studies are crucial to understand not only how these compounds engage with their biological targets but also the molecular basis of drug resistance, which can inform the design of more robust therapeutics. nih.govnih.gov
Prospective Areas for Interdisciplinary Research: The complexity of developing new therapeutic agents and functional materials necessitates a highly interdisciplinary approach.
Computational Chemistry and Medicinal Chemistry: The synergy between these fields will be critical. The use of computational modeling, virtual screening, and machine learning can accelerate the discovery and design of new pyrrole carboxamide derivatives with desired properties, as has been demonstrated in the discovery of p38α and EZH2 inhibitors. nih.govrsc.org
Chemical Biology and Pharmacology: Pyrrole carboxamides can be developed as chemical probes to explore complex biological pathways. By designing specific inhibitors for particular enzymes or receptors, researchers can dissect cellular signaling networks and validate new drug targets.
Materials Science: The pyrrole heterocycle is a known component of conducting polymers and organic electronic materials. smolecule.com Future research could explore the synthesis and polymerization of novel pyrrole carboxamide monomers to create new functional materials with unique electronic, optical, or sensory properties.
Agrochemistry: Building on the success of pyrrole-based fungicides, interdisciplinary research could focus on developing new generations of agrochemicals. researchgate.net This involves not only chemical synthesis but also biological evaluation against various plant pathogens and weeds, as well as studies on environmental fate and toxicology. smolecule.com
By fostering collaboration across these disciplines, the scientific community can fully unlock the potential of this compound and the broader family of pyrrole carboxamides, leading to new discoveries in medicine, agriculture, and materials science.
Q & A
Q. What are the key synthetic routes for preparing N,N-dimethyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves reacting pyrrole derivatives with dimethylamine precursors. For example, in analogous compounds like N-Nitro-1H-pyrrole-2-carboxamide, acetonitrile is used as a solvent with N,N′-dinitrourea (DNU) at room temperature for 24 hours, followed by slow evaporation to obtain crystalline products . Adjusting solvent polarity (e.g., ethyl acetate vs. acetonitrile) and reaction time can optimize crystallization and yield. Characterization via X-ray diffraction confirms structural integrity, with hydrogen bonding (N–H⋯O) playing a critical role in stabilizing the crystal lattice .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., N–C bonds at ~1.404 Å) and torsional angles, revealing planarity deviations (e.g., C3–C4–C5–N2 = -8.6°) .
- NMR spectroscopy : Proton environments (e.g., dimethyl groups) are identified via δ 2.79–3.02 ppm in DMSO-d₆ .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., N1–H1N⋯O3) are quantified using crystallographic data to map supramolecular chains .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro vs. dimethyl groups) alter the electronic and conformational properties of pyrrole carboxamides?
Q. How can researchers resolve contradictions in crystallographic data between polymorphs of structurally related pyrrole carboxamides?
- Methodological Answer : Polymorphs, such as the monoclinic forms of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, exhibit variations in unit cell parameters and hydrogen-bonding motifs . To resolve discrepancies:
- Compare packing motifs (e.g., parallel vs. antiparallel chains).
- Use temperature-dependent crystallography to assess thermal stability.
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O) .
Q. What computational strategies (e.g., DFT, QTAIM) are suitable for predicting the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Conceptual DFT : Calculate global hardness (η) and electrophilicity index (ω) to assess nucleophilic/electrophilic sites .
- Quantum Theory of Atoms in Molecules (QTAIM) : Map bond critical points to identify weak interactions (e.g., C–H⋯O) that stabilize ligand-receptor complexes.
- Docking simulations : Use the compound’s torsional flexibility (e.g., dimethyl groups) to model binding conformations with target enzymes .
Synthesis and Characterization Workflow
| Step | Process | Key Parameters | References |
|---|---|---|---|
| 1 | React pyrrole with dimethylamine | Solvent: Acetonitrile; RT, 24 h | |
| 2 | Crystallization | Ethyl acetate, slow evaporation | |
| 3 | X-ray diffraction | Resolution: ≤0.063 Å; R factor | |
| 4 | NMR analysis | Solvent: DMSO-d₆; δ 2.79–3.02 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
